2,6-Dimethoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol
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Overview
Description
Odoratisol A is a phenolic compound with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol . It is found in the plant Myristica fragrans and is known for its anticoagulant effects . The compound is characterized by its unique structure, which includes methoxy and hydroxyl groups, contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Odoratisol A involves several steps, starting with the extraction of the compound from natural sources such as the bark of Machilus odoratissima . The extraction process typically involves the use of solvents like methanol, followed by purification using chromatographic techniques . The synthetic route may also include the formation of intermediate compounds, which are then converted to Odoratisol A through specific reaction conditions involving catalysts and reagents .
Industrial Production Methods: Industrial production of Odoratisol A is less common due to its complex structure and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient industrial production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Odoratisol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of Odoratisol A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of Odoratisol A depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can produce alcohols .
Scientific Research Applications
Odoratisol A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the effects of phenolic compounds on various chemical reactions . In biology, Odoratisol A is investigated for its potential as an anticoagulant and its ability to inhibit the activity of transcription factors like NF-κB . In medicine, the compound’s anticoagulant properties make it a candidate for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Odoratisol A involves its interaction with molecular targets and pathways in the body . The compound exerts its effects by inhibiting the activity of transcription factors such as NF-κB, which play a crucial role in inflammation and immune responses . By modulating these pathways, Odoratisol A can reduce inflammation and prevent blood clot formation .
Comparison with Similar Compounds
Similar compounds include odoratisol B, odoratisol C, and odoratisol D, which are also isolated from the bark of Machilus odoratissima . These compounds share similar structures but differ in their specific functional groups and biological activities . Odoratisol A is unique due to its specific methoxy and hydroxyl groups, which contribute to its potent anticoagulant effects .
Properties
IUPAC Name |
2,6-dimethoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZVPGMCGPXCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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